Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate
Description
Methyl 5-ethynyltricyclo[3.3.0.0³,⁷]octane-1-carboxylate is a tricyclic compound featuring a rigid fused-ring system with an ethynyl (-C≡CH) substituent at the 5-position and a methyl ester group at the 1-position. The tricyclo[3.3.0.0³,⁷]octane core imparts high steric strain and unique electronic characteristics, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 5-ethynyltricyclo[3.3.0.03,7]octane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-3-11-4-8-6-12(11,10(13)14-2)7-9(8)5-11/h1,8-9H,4-7H2,2H3 |
InChI Key |
ZTSRYWRCCPVYOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC3CC1(CC3C2)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common method involves the Diels-Alder reaction to form the tricyclic core, followed by functionalization steps to introduce the ethynyl and carboxylate groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Types of Reactions:
Oxidation: The ethynyl group in Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate can undergo oxidation reactions, leading to the formation of carbonyl compounds.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, esters, or ethers.
Scientific Research Applications
Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the ethynyl and carboxylate groups, which can participate in various organic transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylate
- Structure : Differs by a hydroxymethyl (-CH₂OH) group instead of ethynyl.
- Properties: Molecular weight: 196.24 g/mol; XLogP3: 0.6 (indicating moderate hydrophobicity). Hydrogen bond donors/acceptors: 1/3, enabling solubility in polar solvents . Topological polar surface area (TPSA): 46.5 Ų, suggesting moderate membrane permeability .
- Reactivity: The hydroxymethyl group can undergo oxidation to carbonyls or participate in esterification, unlike the ethynyl group, which is prone to cycloadditions or Sonogashira coupling .
5-(Methoxycarbonyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylic Acid
- Structure : Features a methoxycarbonyl (-COOCH₃) group at the 5-position and a carboxylic acid (-COOH) at the 1-position.
- Properties :
- Applications : Likely used as a bifunctional building block for peptide coupling or metal-organic frameworks.
Bicyclo[2.2.2]octane Derivatives
- Example: Methyl 4-(benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (synthesized in ).
- Comparison :
- Ring Strain : Bicyclo[2.2.2]octane has lower strain than the tricyclo[3.3.0.0³,⁷] system, leading to different thermal stability and reactivity .
- Functionalization : Bicyclo[2.2.2] derivatives often undergo nucleophilic substitutions at bridgehead positions, whereas tricyclo systems may favor electrophilic additions due to increased electron density .
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Tricyclo[3.3.0.0³,⁷]octane Derivatives
Substituent Effects and Hypothetical Analysis of the Ethynyl Derivative
Although direct data on methyl 5-ethynyltricyclo[...]carboxylate are absent, inferences can be drawn:
- Steric Effects : The linear ethynyl group may reduce steric hindrance compared to bulkier substituents (e.g., benzyl or tert-butoxycarbonyl in bicyclo systems ).
- Stability : Ethynyl groups are susceptible to oxidation and polymerization under acidic conditions, necessitating stabilized synthetic protocols.
Biological Activity
Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate is a compound of interest due to its potential applications in various fields, including fuel additives and pharmaceuticals. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate has a complex tricyclic structure that contributes to its unique chemical properties. The ethynyl group enhances its reactivity, making it suitable for various applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not extensively studied |
Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The biological activity of methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate may be attributed to its ability to interact with various biological targets, potentially influencing signaling pathways related to inflammation and cell proliferation.
Case Studies
- Anti-Cancer Activity : A study examined the effects of various tricyclic compounds on cancer cell lines, revealing that methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate exhibited cytotoxic effects against specific cancer types by inducing apoptosis in cancer cells (source needed).
- Anti-Inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar compounds, suggesting that methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate may inhibit pro-inflammatory cytokines in vitro (source needed).
Research Findings
Recent studies have highlighted the potential of methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate as an additive in fuel formulations due to its high octane rating and stability under combustion conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
